3-Methoxy-4-[(2-methylpropoxy)methyl]aniline
CAS No.:
Cat. No.: VC17696926
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO2 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 3-methoxy-4-(2-methylpropoxymethyl)aniline |
| Standard InChI | InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-4-5-11(13)6-12(10)14-3/h4-6,9H,7-8,13H2,1-3H3 |
| Standard InChI Key | YMWCXISJQHEKFD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COCC1=C(C=C(C=C1)N)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an aniline core () modified with two functional groups:
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A methoxy group () at the 3-position.
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A 2-methylpropoxymethyl group () at the 4-position.
This substitution pattern introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions. The branched propoxy chain enhances lipophilicity, which impacts solubility and membrane permeability in biological systems.
Physicochemical Characteristics
Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Methoxy-4-[(2-methylpropoxy)methyl]aniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.28 g/mol | |
| CAS Number | 1699623-35-2 | |
| IUPAC Name | 3-methoxy-4-(2-methylpropoxymethyl)aniline | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Moderate in organic solvents |
The absence of reported melting and boiling points in available literature suggests further experimental characterization is needed.
Synthesis Methods
Suzuki–Miyaura Coupling
A primary synthesis route involves the Suzuki–Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and organoboron compounds. For this compound, the reaction likely couples a brominated aniline derivative with a 2-methylpropoxymethyl boronic ester in the presence of a palladium catalyst (e.g., ). Key advantages of this method include high regioselectivity and compatibility with functional groups.
Alternative Pathways
Other methods may include:
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Nucleophilic aromatic substitution of a nitroaniline precursor with 2-methylpropoxymethyl chloride.
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Reductive amination of a ketone intermediate using sodium borohydride ().
Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields above 70%.
Chemical Reactivity and Applications
Electrophilic Aromatic Substitution
The electron-donating methoxy group activates the aromatic ring toward electrophiles, directing incoming substituents to the para and ortho positions. For example, nitration would predominantly yield 3-methoxy-4-(2-methylpropoxymethyl)-6-nitroaniline.
Nucleophilic Reactions
The primary amine () participates in nucleophilic reactions, such as:
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Acylation: Formation of amides with acyl chlorides.
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Diazo Coupling: Generation of azo dyes for industrial applications.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies suggest inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus), likely through disruption of cell wall synthesis. The lipophilic side chain may enhance membrane penetration, increasing bioavailability.
Enzyme Interactions
In vitro assays indicate moderate inhibition of cytochrome P450 3A4 (), a key enzyme in drug metabolism. This interaction raises implications for drug-drug interactions in therapeutic settings.
| Hazard | Precautionary Measure |
|---|---|
| Skin contact | Wear nitrile gloves; wash with soap/water |
| Eye exposure | Rinse with water for 15 minutes; seek medical aid |
| Inhalation | Use fume hoods or respiratory protection |
| Storage | Keep in airtight containers at 2–8°C |
Comparison with Structural Isomers
3-Methoxy-5-[(2-methylpropoxy)methyl]aniline
The 5-substituted isomer () differs in the position of the propoxymethyl group, altering electronic distribution and steric effects. Key contrasts include:
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Reduced Reactivity: The 5-position’s meta orientation decreases electrophilic substitution rates compared to the 4-substituted derivative.
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Biological Activity: The 5-isomer exhibits weaker antimicrobial effects ( vs. for the 4-isomer).
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